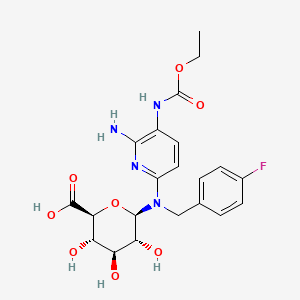

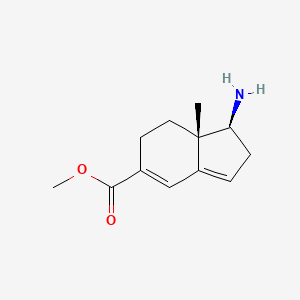

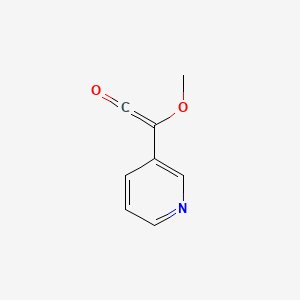

![molecular formula C13H21NO2 B582836 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol CAS No. 18910-68-4](/img/structure/B582836.png)

4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol” is a chemical compound with the empirical formula C14H23NO2 . It is a sterically hindered amine and is a useful chemical absorbent .

Molecular Structure Analysis

The molecular structure of this compound has been studied using density functional theory (DFT) calculations by the B3LYP method at the 6-31++G(d,p) basis set level . The calculated results show that the structural parameters can be reproduced well with the predicted geometry .科学的研究の応用

Application in Asthma Management

Scientific Field

This application falls under the field of Pulmonology and Pharmacology .

Summary of the Application

Salbutamol is the first selective short-acting β2-agonist (SABA) used as an alternative reliever in the treatment of asthma . Its therapeutic effect is based on its potent smooth muscle relaxant properties, which allow the inhibition of bronchial smooth muscle contraction and subsequent bronchodilation .

Methods of Application

Salbutamol can be administered orally, intravenously (IV), intramuscularly (IM), subcutaneously, or by inhalation .

Results or Outcomes

The efficacy and adverse effects differ between each formulation due to the diverse pharmacokinetic parameters—absorption, distribution, metabolism, and elimination .

Application in Polytherapy

Scientific Field

This application falls under the field of Pharmacology and Pharmacy .

Summary of the Application

Salbutamol is frequently paired with inhaled corticosteroids (ICS) in the treatment of asthma and other respiratory disorders . The interaction of salbutamol with other drugs has been extensively explored in terms of pharmacodynamics and pharmacokinetics .

Methods of Application

The pharmacotherapeutic strategy for respiratory diseases often involves the combination of different drugs with different mechanisms of action .

Results or Outcomes

More than a thousand salbutamol interactions have been reported. Some interactions of salbutamol with other drugs such as beta-blockers, anticholinergics, other classes of bronchodilators, corticosteroids, and others have been reviewed .

Application in Chronic Obstructive Pulmonary Disease (COPD)

Summary of the Application

Salbutamol is also used in the treatment of COPD, a group of lung diseases that block airflow and make it difficult to breathe .

Results or Outcomes

The effectiveness of Salbutamol in treating COPD is well-documented, with patients reporting improved breathing following its administration .

Application in Electrical Impedance Tomography (EIT)

Scientific Field

This application falls under the field of Medical Imaging and Pharmacology .

Summary of the Application

EIT is a medical imaging technique in which an image of the conductivity or permittivity of part of the body is inferred from surface electrical measurements . Salbutamol’s effectiveness under EIT has been evaluated .

Methods of Application

The study assesses if additional use of EIT can increase the effectiveness of inhaled salbutamol .

Results or Outcomes

The study aims to decrease the airway resistance 30 min after salbutamol inhalation more effectively than without usage of EIT .

Application in Hyperkalemia Treatment

Scientific Field

This application falls under the field of Nephrology and Pharmacology .

Summary of the Application

Salbutamol is used in the treatment of hyperkalemia, a condition characterized by high levels of potassium in the blood .

Methods of Application

Salbutamol can be administered orally or by inhalation .

Results or Outcomes

Salbutamol promotes the movement of potassium from the extracellular space into the cells, thereby lowering serum potassium levels .

Application in Obstetrics

Scientific Field

This application falls under the field of Obstetrics and Pharmacology .

Summary of the Application

Salbutamol has been used as a tocolytic agent to inhibit premature labor .

Methods of Application

Salbutamol can be administered orally, intravenously (IV), or by inhalation .

Results or Outcomes

Salbutamol relaxes the smooth muscle of the uterus, thereby inhibiting contractions .

特性

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-9-7-10(5-6-11(9)15)12(16)8-14-13(2,3)4/h5-7,12,14-16H,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELQRPHSNNCPNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol | |

CAS RN |

18910-68-4 |

Source

|

| Record name | 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018910684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methylbenzenemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/152NRR02YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

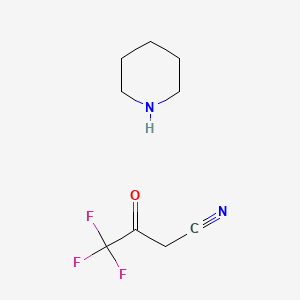

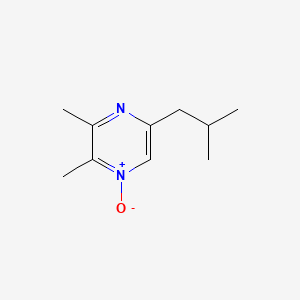

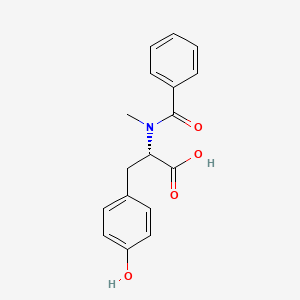

![1-Azabicyclo[3.2.1]oct-3-ene-3-carbonyl chloride](/img/structure/B582753.png)

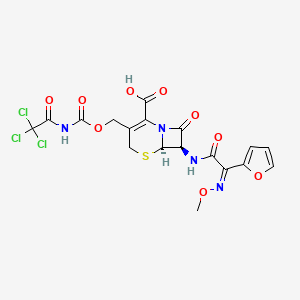

![(2S,3S,4S,5R,6R)-6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B582767.png)